![molecular formula C9H8O3 B3048871 2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one CAS No. 1843-90-9](/img/structure/B3048871.png)
2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one
Overview
Description
The compound “2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one” is a chemical compound with the molecular formula C9H8O2 . It is also known by other names such as 4-Chromanone, Chroman-4-one, Chromanone, Isochromanone, 2,3-Dihydro-4-benzopyranone, 2,3-Dihydro-2-benzopyran-4-one, and Chromonone .
Molecular Structure Analysis
The molecular structure of “2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of “2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one” is 148.1586 . Other physical and chemical properties such as boiling point, critical temperature, and critical pressure can be found in the NIST/TRC Web Thermo Tables .Scientific Research Applications
Antiestrogen Properties
Research indicates that certain derivatives of 2,3-dihydro-4H-1-benzopyran-4-one have been synthesized and evaluated for their estrogen receptor affinity and estrogen agonist-antagonist activities. Some derivatives were found to be effective as antiestrogens, suggesting potential applications in the field of endocrinology and cancer treatment (Saeed et al., 1990).
Phytochemistry and Plant Pathology
A study identified 2,3-dihydro-5-hydroxy-2-methyl-4H-1-benzopyran-4-one as a compound produced by Phialophora gregata, a soybean pathogen. This compound was found to inhibit callus formation in soybeans, demonstrating its significance in plant pathology and phytochemistry (Gray et al., 1999).
Synthesis Methods
Several studies focus on developing novel synthesis methods for various derivatives of 2,3-dihydro-4H-1-benzopyran-4-one. These methodologies are important for the production of these compounds for further research and potential applications in various fields, including medicinal chemistry and material science (Dauzonne & Grandjean, 1992).
Chemical Structure and Acid/Base Properties
A study explored the acid/base properties of flavonoids hydroxylated at positions 2 and 3, including 2,3-dihydroxy-4H-1-benzopyran-4-one. This research provides insight into the chemical behavior of these compounds, which is crucial for their potential application in various chemical processes (Alemán, 2000).
Antimicrobial Screening
Compounds derived from 2,3-dihydro-4H-1-benzopyran-4-one were screened for antimicrobial activity. However, the study found that these compounds did not show significant activity, providing valuable information for future research in antimicrobial drug development (Mulwad & Hegde, 2009).
Safety and Hazards
properties
IUPAC Name |
8-hydroxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRTZLJYANJCHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456099 | |
Record name | 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-8-hydroxy-4H-1-Benzopyran-4-one | |
CAS RN |
1843-90-9 | |
Record name | 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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